molecular formula C26H34Cl2N4O3S2 B2418568 4-(azepan-1-ylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride CAS No. 1321980-45-3

4-(azepan-1-ylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride

Cat. No.: B2418568
CAS No.: 1321980-45-3
M. Wt: 585.6
InChI Key: CWCRWYZNEOWSGI-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C26H34Cl2N4O3S2 and its molecular weight is 585.6. The purity is usually 95%.
BenchChem offers high-quality 4-(azepan-1-ylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(azepan-1-ylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33ClN4O3S2.ClH/c1-3-29(4-2)17-18-31(26-28-23-14-11-21(27)19-24(23)35-26)25(32)20-9-12-22(13-10-20)36(33,34)30-15-7-5-6-8-16-30;/h9-14,19H,3-8,15-18H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCRWYZNEOWSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34Cl2N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(azepan-1-ylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is a novel sulfonamide derivative with potential therapeutic applications. Its unique structure, featuring an azepane ring, a sulfonyl group, and a chlorobenzo[d]thiazole moiety, suggests a diverse range of biological activities. This article reviews the biological activity of this compound based on recent findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20ClN3O3SC_{20}H_{20}ClN_{3}O_{3}S with a molecular weight of approximately 450 g/mol. The structural components contribute to its pharmacological properties, particularly in interactions with biological targets such as enzymes and receptors.

4-(azepan-1-ylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride exhibits its biological activity primarily through:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites of specific enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways and cellular responses.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, indicating promising results against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated significant inhibition against Staphylococcus aureus and Bacillus subtilis, while showing limited activity against Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaInhibition Zone (mm)MIC (µg/mL)
4-(azepan-1-ylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamideS. aureus1464
B. subtilis1632
E. coli81024
P. aeruginosa81024

Cytotoxicity and Antitumor Activity

Investigations into the cytotoxic effects of the compound on various cancer cell lines are ongoing. Preliminary results suggest that it may induce apoptosis in certain tumor cells, although further studies are needed to elucidate the specific mechanisms involved.

Case Studies

  • Case Study on Antibacterial Efficacy : A study involving the synthesis of related compounds showed that modifications in the azepane structure enhanced antibacterial activity, suggesting that similar modifications could optimize the efficacy of 4-(azepan-1-ylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of related sulfonamide compounds, indicating favorable absorption and bioavailability profiles .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent in treating various diseases. Its structure suggests that it could act as an inhibitor for specific enzymes or receptors involved in disease pathways.

  • Monoacylglycerol Lipase Inhibition : Related compounds have been identified as monoacylglycerol lipase inhibitors, which are significant in pain management and inflammation reduction . The sulfonamide group may enhance binding affinity to the target enzyme.

Cancer Research

Research indicates that compounds similar to 4-(azepan-1-ylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride could be effective against cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with tumor growth and metastasis.

  • Polo-like Kinase Inhibition : Some studies suggest that related structures can inhibit polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in cell division . This inhibition could lead to reduced proliferation of cancer cells.

Neuropharmacology

Given the diethylaminoethyl substituent, the compound may exhibit neuroactive properties. Research into similar compounds has shown promise in treating neurological disorders by modulating neurotransmitter systems.

  • Potential for Anxiety and Depression Treatment : Compounds with similar structural motifs have been linked to anxiolytic and antidepressant effects, possibly through serotonin receptor modulation.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

  • Sulfonylation of the benzamide core with azepane-1-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Coupling reactions between the chlorobenzo[d]thiazol-2-amine and diethylaminoethylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) .
  • Final purification via column chromatography or recrystallization using ethanol/diethyl ether mixtures to isolate the hydrochloride salt .

Optimization Strategies:

  • Monitor intermediates using thin-layer chromatography (TLC) to confirm reaction progress .
  • Adjust reaction time, temperature, and stoichiometry to minimize byproducts (e.g., over-alkylation or sulfonamide decomposition) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR to confirm substitution patterns (e.g., diethylaminoethyl chain integration, chlorobenzo[d]thiazole protons) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the azepane and benzamide regions .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and detect impurities (<0.5%) .
  • Elemental Analysis: Confirm stoichiometry of the hydrochloride salt (e.g., Cl– content) .
  • HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound?

Methodological Answer:

  • Target Hypothesis Generation:
    • Screen against kinase or GPCR panels due to structural similarity to benzothiazole-based inhibitors .
    • Use molecular docking (AutoDock Vina, Schrödinger) to predict binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
  • Experimental Validation:
    • Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to recombinant proteins .
    • Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells .

Q. How should researchers address contradictions in bioactivity data across structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis:
    • Compare analogs (e.g., 6-chloro vs. 6-ethoxy substitutions) using dose-response curves (IC50 values) .
    • Statistically analyze bioactivity differences (e.g., ANOVA with post-hoc Tukey test) .
  • Mechanistic Studies:
    • Use isothermal titration calorimetry (ITC) to quantify binding enthalpy/entropy differences between analogs .
    • Perform cryo-EM or X-ray crystallography to resolve structural variations in target binding pockets .

Example Structural Comparison:

CompoundSubstituentIC50 (µM)
6-Chloro derivativeCl0.45
6-Ethoxy derivativeOEt2.1
6-Fluoro derivativeF1.8

Q. What strategies mitigate solubility challenges in in vitro assays for this compound?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PEG-400 mixtures (<1% DMSO) to enhance aqueous solubility without cytotoxicity .
  • Salt Formation: Test alternative counterions (e.g., mesylate, tosylate) to improve solubility in physiological buffers .
  • Nano-Formulations: Encapsulate in liposomes or cyclodextrins to maintain stability in cell culture media .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Transcriptomic/Proteomic Profiling:
    • Perform RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins post-treatment .
  • Functional Genomics:
    • Use CRISPR-Cas9 knockout libraries to pinpoint essential pathways .
  • Metabolic Tracing:
    • Track cellular uptake and metabolism via stable isotope labeling (e.g., 13C-glucose tracing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.